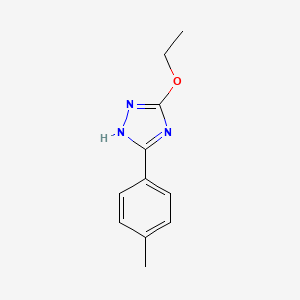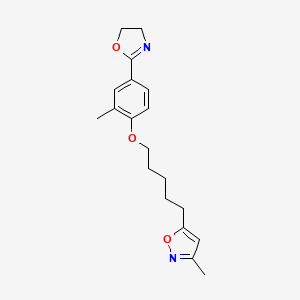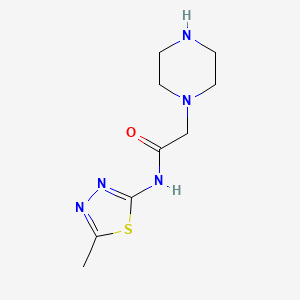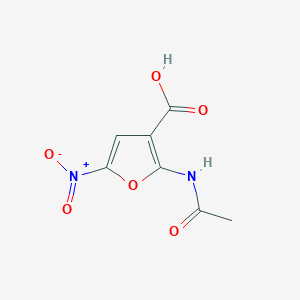
2-Acetamido-5-nitrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-5-nitrofuran-3-carboxylic acid is a heterocyclic compound that belongs to the nitrofuran class Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-nitrofuran-3-carboxylic acid typically involves the nitration of furan derivatives. One common method includes the nitration of 2-acetylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 2-acetyl-5-nitrofuran, which can then be further modified to introduce the acetamido and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The nitration process is carefully controlled to prevent over-nitration and degradation of the furan ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-5-nitrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring’s reactivity is influenced by the presence of the nitro and acetamido groups, which can stabilize or destabilize intermediates during reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as tin(II) chloride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by the electron-withdrawing nitro group.
Major Products: The major products formed from these reactions include various substituted furans, amino derivatives, and carboxylic acids. These products can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Acetamido-5-nitrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and polymers.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and as a scaffold for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 2-acetamido-5-nitrofuran-3-carboxylic acid involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacterial pathogens.
Comparaison Avec Des Composés Similaires
5-Nitrofuran-2-carboxylic acid: Shares the nitrofuran core but lacks the acetamido group, resulting in different reactivity and biological activity.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A derivative with enhanced antimicrobial activity due to the presence of additional heterocyclic rings.
Uniqueness: 2-Acetamido-5-nitrofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and nitro groups allows for versatile chemical modifications and a broad spectrum of applications.
Propriétés
Numéro CAS |
61190-67-8 |
|---|---|
Formule moléculaire |
C7H6N2O6 |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
2-acetamido-5-nitrofuran-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O6/c1-3(10)8-6-4(7(11)12)2-5(15-6)9(13)14/h2H,1H3,(H,8,10)(H,11,12) |
Clé InChI |
STSKOGHLXCLFGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(O1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


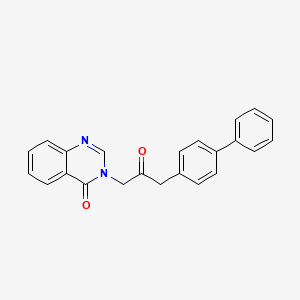
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)

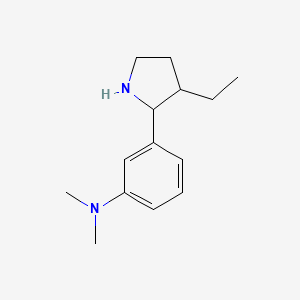
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
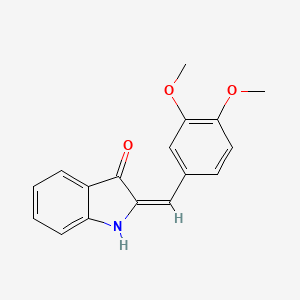
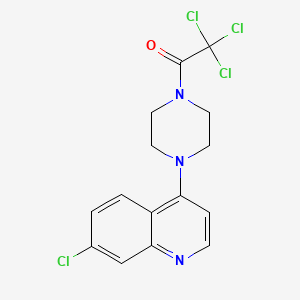
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)

![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
